molecular formula C8H6BrClO2 B6323205 2-Bromo-6-chloro-3-methylbenzoic acid CAS No. 2091629-72-8

2-Bromo-6-chloro-3-methylbenzoic acid

Cat. No.: B6323205
CAS No.: 2091629-72-8
M. Wt: 249.49 g/mol
InChI Key: WISHSIJTQOOKAS-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-methylbenzoic acid is a halogenated benzoic acid derivative with the molecular formula C₈H₆BrClO₂ and a molecular weight of ~249.35 g/mol. The compound features a benzoic acid backbone substituted with bromine at position 2, chlorine at position 6, and a methyl group at position 3. It is commercially available for research purposes, with suppliers like CymitQuimica offering it in quantities ranging from 1g to 5g .

Properties

IUPAC Name

2-bromo-6-chloro-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISHSIJTQOOKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-3-methylbenzoic acid typically involves the bromination and chlorination of 3-methylbenzoic acid. One common method includes the following steps :

  • Dissolve 3-methylbenzoic acid in acetic acid.
  • Slowly add a solution of bromine and chlorine to the mixture.
  • Stir the reaction mixture at room temperature until the desired product is formed.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes, such as continuous flow reactors and automated synthesis systems. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloro-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Aryl or alkyl derivatives.

    Reduction Products: Alcohols.

    Esterification Products: Esters.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds similar to 2-bromo-6-chloro-3-methylbenzoic acid exhibit antimicrobial properties. Such compounds are often investigated for their potential effectiveness against various bacterial strains, making them candidates for developing new antibiotics .

Anti-inflammatory Properties : Certain derivatives of benzoic acid have shown promise in reducing inflammation. The halogen substitutions in this compound may enhance its ability to interact with biological targets involved in inflammatory pathways .

Organic Synthesis

Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It is utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The bromine and chlorine substituents allow for further functionalization, which can lead to a variety of derivatives with tailored properties .

Reagent in Coupling Reactions : The presence of halogens makes it suitable for use in coupling reactions, such as Suzuki or Sonogashira reactions, where it can participate in forming carbon-carbon bonds, essential for constructing larger molecular frameworks .

Material Science

Polymer Chemistry : Compounds like this compound are explored as additives or modifiers in polymer formulations. Their incorporation can influence the thermal stability and mechanical properties of polymers, making them suitable for applications in coatings and composites .

Case Study 1: Antimicrobial Screening

A study evaluated a series of brominated benzoic acids, including this compound, against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition against certain strains, suggesting potential use as a lead compound for antibiotic development.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized various derivatives from this compound through electrophilic aromatic substitution reactions. These derivatives were tested for anti-inflammatory activity, showing promising results that warrant further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-methylbenzoic acid depends on its specific application In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-bromo-6-chloro-3-methylbenzoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications Source
This compound C₈H₆BrClO₂ ~249.35 Br (2), Cl (6), CH₃ (3) Intermediate, potential pharmaceuticals
2-Bromo-6-chlorobenzoic acid C₇H₄BrClO₂ ~235.46 Br (2), Cl (6) Chemical synthesis, crystallography
4-Bromo-2-chloro-6-methylbenzoic acid C₈H₆BrClO₂ ~249.35 Br (4), Cl (2), CH₃ (6) Research applications
3-Bromo-6-chloro-2-methoxybenzoic acid C₈H₆BrClO₃ ~265.49 Br (3), Cl (6), OCH₃ (2) Higher solubility due to methoxy
2-Amino-4-bromo-6-methylbenzoic acid C₈H₈BrNO₂ ~244.06 NH₂ (2), Br (4), CH₃ (6) Pharmaceutical intermediates

Substituent Effects on Properties

Electronic Effects
  • Bromo and Chloro Groups : Both are electron-withdrawing (EWG), increasing the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. However, the methyl group at position 3 (electron-donating, EDG) slightly counteracts this effect in the target compound .
  • Methoxy vs. Methyl : The methoxy group in 3-bromo-6-chloro-2-methoxybenzoic acid (C₈H₆BrClO₃) enhances solubility in polar solvents due to its oxygen atom, whereas the methyl group in the target compound improves lipophilicity, favoring membrane permeability in biological systems .
Steric Effects

Research Findings and Methodological Tools

  • Crystallographic Analysis : Programs like SHELX (SHELXL, SHELXS) and ORTEP-3 are widely used for structural determination and visualization of halogenated benzoic acids, enabling precise comparison of substituent arrangements .
  • Synthetic Routes: The methyl group in the target compound may require Friedel-Crafts alkylation or directed ortho-metalation strategies, differing from nitro- or amino-substituted analogs that rely on electrophilic substitution .

Biological Activity

2-Bromo-6-chloro-3-methylbenzoic acid is a halogenated benzoic acid derivative that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This compound is characterized by the presence of bromine and chlorine substituents, which enhance its reactivity and biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H7_7BrClO2_2, with a molecular weight of approximately 251.50 g/mol. Its structure features a benzene ring with a bromine atom at position 2, a chlorine atom at position 6, and a methyl group at position 3, contributing to its distinct chemical properties.

PropertyValue
Molecular FormulaC9_9H7_7BrClO2_2
Molecular Weight251.50 g/mol
Melting PointData not available
SolubilityData not available

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen substituents play a crucial role in modulating these interactions, leading to various biological effects.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which may be beneficial in therapeutic contexts. For instance, studies have shown that compounds with similar structural features exhibit inhibitory activity against various enzymes involved in metabolic pathways, potentially leading to applications in treating metabolic disorders.

Antimicrobial Activity

There is emerging evidence suggesting that halogenated benzoic acids possess antimicrobial properties. The presence of bromine and chlorine may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes, making it a candidate for further exploration in antimicrobial drug development.

Case Studies

  • Enzyme Inhibition Study : A study conducted on structurally similar compounds demonstrated that derivatives of halogenated benzoic acids exhibit significant inhibition against specific enzymes like cyclooxygenase (COX). The inhibition constants (IC50 values) were reported in the low micromolar range, indicating potent activity.
  • Antimicrobial Efficacy : In vitro assays revealed that certain halogenated benzoic acids showed promising results against Gram-positive and Gram-negative bacteria. For example, compounds with similar substituents demonstrated minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of halogenated benzoic acids. These investigations highlight the importance of structural modifications in enhancing biological activity. For instance:

  • Structure-Activity Relationship (SAR) : Research emphasizes that the positioning of halogen atoms significantly impacts biological activity. Compounds with bromine at position 2 and chlorine at position 6 exhibited enhanced enzyme inhibition compared to their non-halogenated counterparts .
  • Computational Studies : Advanced computational modeling techniques have been employed to predict the binding affinities of these compounds to target proteins, aiding in the design of more potent derivatives .

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